molecular formula C16H18N2O4 B5353029 N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea

N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea

Cat. No.: B5353029
M. Wt: 302.32 g/mol
InChI Key: QIFLHSCKMFPTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea, also known as DMPU, is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in polar solvents such as water and ethanol. DMPU has been extensively studied for its unique chemical and biological properties, which make it a valuable tool in various research fields.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to act as a hydrogen bond acceptor due to its urea functional group. This property makes it an excellent solvent for polar molecules and a useful catalyst for certain chemical reactions.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not appear to have any significant biochemical or physiological effects on living organisms. However, more research is needed to fully understand the long-term effects of this compound exposure on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its high solubility in polar solvents, which makes it an excellent solvent for polar molecules and a useful catalyst for certain chemical reactions. Additionally, this compound has a low toxicity profile, which makes it a safer alternative to other solvents and catalysts.
However, this compound also has some limitations. It is relatively expensive compared to other solvents and catalysts, which can make it less accessible for researchers with limited budgets. Additionally, this compound is not compatible with certain types of reactions, such as those that require non-polar solvents.

Future Directions

There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea. One area of interest is the development of new synthetic methods using this compound as a solvent or catalyst. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as drug discovery and material science. Finally, more research is needed to assess the long-term effects of this compound exposure on human health and the environment.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea can be synthesized by reacting 3,4-dimethoxyaniline with 4-methoxyphenyl isocyanate in the presence of a base such as sodium hydride. The reaction yields this compound as the main product with a high degree of purity. The synthesis process is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea has a wide range of applications in scientific research. It is commonly used as a polar aprotic solvent in organic chemistry reactions, particularly in the synthesis of peptides and other organic compounds. This compound is also used as a catalyst in various chemical reactions, such as the formation of amides and esters.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-13-7-4-11(5-8-13)17-16(19)18-12-6-9-14(21-2)15(10-12)22-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFLHSCKMFPTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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